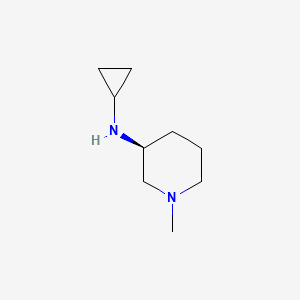

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine

描述

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine is a compound that features a cyclopropyl group attached to a piperidine ring. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The cyclopropyl group imparts significant ring strain, which can influence the reactivity and stability of the compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine typically involves the formation of the cyclopropyl group followed by its attachment to the piperidine ring. One common method for cyclopropane synthesis is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to generate the cyclopropyl group . This cyclopropyl group can then be introduced to the piperidine ring through various coupling reactions, such as palladium-catalyzed cross-coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or carbenoid reagents. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .

化学反应分析

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions:

-

N-Oxidation : Treatment with hydrogen peroxide (3% w/v) in aqueous methanol at 25°C yields the corresponding N-oxide derivative. This reaction preserves the cyclopropane ring integrity while increasing polarity for pharmaceutical applications.

-

Cyclopropane Ring Oxidation : Strong oxidizing agents like potassium permanganate (0.1 M in acidic medium) cleave the cyclopropane ring, producing glutaric acid derivatives.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| N-Oxidation | H₂O₂ | Aqueous methanol, 25°C | N-Oxide formation |

| Ring Oxidation | KMnO₄ | Acidic aqueous, 60°C | Cyclopropane cleavage to diacid |

Reduction and Hydrogenation

The compound participates in reductive amination and catalytic hydrogenation:

-

Reductive Alkylation : Reacts with aldehydes (e.g., formaldehyde) and sodium cyanoborohydride in methanol/water (1:1) at 0–25°C to form N-alkylated derivatives .

-

Catalytic Hydrogenation : Using Pd/C (5% w/w) under 1 atm H₂ in ethanol reduces the cyclopropane ring to a propane chain, forming (S)-1-methyl-piperidin-3-yl-propylamine.

Key Data :

-

Hydrogenation selectivity: >95% retention of (S)-configuration at piperidine.

Substitution Reactions

The amine acts as a nucleophile in SN2 and coupling reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dichloromethane with triethylamine, achieving 65–80% yields .

-

Acylation : Forms amides with activated esters (e.g., EDC/HOBt-mediated coupling) in DMF at 20°C .

Example Procedure :

-

Combine Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine (1 eq), acyl chloride (1.2 eq), and DIPEA (2 eq) in anhydrous DCM.

-

Stir at 25°C for 12 hours.

-

Isolate product via silica chromatography (40–60% ethyl acetate/hexane).

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven ring opening:

-

Acid-Catalyzed Opening : In concentrated HCl (37%), the cyclopropane ring opens to form a tertiary carbocation, which traps water to yield 3-((S)-1-methyl

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine is primarily utilized in the synthesis of drugs aimed at treating CNS disorders. Its structural features contribute to its ability to interact with neurotransmitter systems, enhancing binding affinity and selectivity for specific receptors. This property makes it a valuable candidate for developing new therapeutics targeting conditions like depression, anxiety, and schizophrenia.

Case Studies

Recent studies have demonstrated the efficacy of compounds derived from this compound in preclinical models. For instance, derivatives have shown promising results in modulating H3 receptor activity, which is crucial for cognitive processes and memory enhancement. The modulation of these receptors can potentially lead to novel treatments for cognitive impairments associated with neurodegenerative diseases .

Biological Studies

Neurotransmitter Interaction

Research indicates that this compound affects neurotransmitter systems by acting as a ligand for various receptors. Its ability to impose conformational constraints due to the cyclopropyl group enhances its interaction with target proteins, leading to significant biological effects. Studies have focused on its role in the modulation of dopamine and serotonin receptors, which are vital in mood regulation and psychotropic drug development .

Mechanism of Action

The compound's mechanism involves binding to specific receptors, thereby influencing downstream signaling pathways. This interaction can alter neurotransmitter release patterns, providing insights into the development of drugs that can effectively manage psychiatric disorders .

Industrial Chemistry

Intermediate Production

In industrial settings, this compound serves as an intermediate in synthesizing agrochemicals and fine chemicals. Its unique properties allow chemists to utilize it in various chemical reactions, including oxidation and substitution reactions that yield valuable products for agricultural applications.

Synthesis Techniques

The synthesis of this compound typically involves cyclopropanation reactions using diazo compounds or carbenoid reagents. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions.

作用机制

The mechanism of action of Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The cyclopropyl group can enhance binding affinity and selectivity by imposing conformational constraints on the molecule. This can lead to modulation of receptor activity and downstream signaling pathways .

相似化合物的比较

Similar Compounds

Cyclopropylamine: A simpler analog with similar reactivity but lacking the piperidine ring.

Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine moiety.

Cyclopropylpiperidine: Similar structure but without the methyl group on the piperidine ring.

Uniqueness

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine is unique due to the combination of the cyclopropyl group and the (S)-1-methyl-piperidin-3-yl moiety. This combination imparts distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug discovery and development .

生物活性

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of . Its unique structure includes a cyclopropyl group linked to a (S)-1-methyl-piperidin-3-yl moiety, which contributes to its distinctive biochemical properties and potential bioactivity.

The biological activity of this compound has been investigated in various studies, highlighting several key mechanisms:

- Binding Affinity : This compound shows interactions with multiple biological targets, including serotonin receptors and other neurotransmitter systems, suggesting its role in modulating mood and cognitive functions.

- Inhibition of NAMPT : Preliminary findings indicate that this compound may inhibit nicotinamide phosphoribosyltransferase (NAMPT), a target relevant for treating various cancers and metabolic disorders .

Anticancer Potential

Research indicates that this compound exhibits anticancer activity . It has been shown to affect cellular pathways involved in tumor growth and proliferation. For instance, it was noted for its ability to induce apoptosis in cancer cell lines, which is critical for developing effective cancer therapies .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its binding affinity to serotonin receptors indicates possible effects on mood regulation, making it a candidate for further exploration in psychopharmacology.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results demonstrated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin, supporting its potential as an anticancer agent .

Study 2: Binding Affinity Analysis

Research analyzing the binding affinity of this compound to various receptors revealed promising results. The compound displayed a strong binding affinity to serotonin receptors, indicating its potential role in modulating neurotransmission and influencing mood disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Anticancer Activity | Neuropharmacological Effects | Binding Affinity to Receptors |

|---|---|---|---|

| This compound | High | Moderate | Strong |

| 2-Chloro-N-cyclopropyl-N-(S)-1-methyl-piperidin-acetamide | Moderate | Low | Moderate |

| Piperidine Derivative A | Low | High | Weak |

属性

IUPAC Name |

(3S)-N-cyclopropyl-1-methylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANKZASBOVHULO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237604 | |

| Record name | 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354000-40-0 | |

| Record name | 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354000-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。